molecular formula C7H14N2O B13166878 N-[(3-aminocyclobutyl)methyl]acetamide

N-[(3-aminocyclobutyl)methyl]acetamide

Cat. No.: B13166878
M. Wt: 142.20 g/mol
InChI Key: YBZVELKPZXDIBP-UHFFFAOYSA-N
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Description

N-[(3-aminocyclobutyl)methyl]acetamide (CAS 1493903-09-5) is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . As a member of the acetamide family, this chemical features both a primary amine and an acetamide functional group on a cyclobutyl scaffold, making it a valuable building block in medicinal chemistry and pharmaceutical research . The structural motif of acetamides is frequently explored in the synthesis of biologically active molecules, including potential anti-cancer agents, anti-inflammatory compounds, and antimicrobials . The 3-aminocyclobutane core introduces ring strain and conformational restraint, which can be utilized to design novel molecular architectures and probe structure-activity relationships in drug discovery projects . This compound is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]acetamide

InChI

InChI=1S/C7H14N2O/c1-5(10)9-4-6-2-7(8)3-6/h6-7H,2-4,8H2,1H3,(H,9,10)

InChI Key

YBZVELKPZXDIBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CC(C1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-[(3-aminocyclobutyl)methyl]acetamide

A retrosynthetic analysis of this compound reveals several plausible disconnection points. The final amide bond can be disconnected to yield (3-aminocyclobutyl)methanamine and an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This disconnection simplifies the target to the key intermediate, a 1,3-disubstituted aminomethylcyclobutane.

Further disconnection of the aminomethylcyclobutane intermediate can be envisioned through two primary routes. The first involves the formation of the C-N bond, leading back to a (3-(hydroxymethyl)cyclobutyl)amine precursor, which can be derived from a cyclobutane (B1203170) with appropriate functional group handles, such as a carboxylic acid or an ester at the 1-position and a protected amine or a precursor like an azide (B81097) at the 3-position. The second major disconnection strategy involves breaking the cyclobutane ring itself, suggesting cycloaddition reactions as a forward synthetic approach.

A key synthon in the synthesis is 3-aminocyclobutane-1-methanol, which can exist as cis or trans isomers. The stereochemical outcome of the synthesis is a critical consideration. The retrosynthetic pathway can be summarized as follows:

Target: this compound

Disconnect 1 (Amide bond): (3-aminocyclobutyl)methanamine + Acetic Anhydride/Chloride

Disconnect 2 (C-N bond of aminomethyl): 3-(aminomethyl)cyclobutanol (B171485) or a derivative

Disconnect 3 (Cyclobutane Core): Precursors for cycloaddition or ring contraction/expansion.

Synthesis of the Cyclobutyl Core

The construction of the cyclobutane ring is a central challenge in organic synthesis. Several methodologies have been developed to access this strained carbocycle.

Approaches to 3-Substituted Cyclobutanamines

The synthesis of 3-substituted cyclobutanamines can be achieved through various strategies, each with its own advantages and limitations.

[2+2] Cycloaddition reactions are among the most powerful and widely used methods for the construction of cyclobutane rings. These reactions involve the union of two double-bond-containing molecules to form a four-membered ring.

Photochemical [2+2] Cycloadditions: The photochemical [2+2] cycloaddition of alkenes is a classic method for forming cyclobutane rings. This reaction typically proceeds through a triplet excited state and can provide access to a variety of substituted cyclobutanes. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on the alkene partners.

Thermal [2+2] Cycloadditions: While thermally allowed [2+2] cycloadditions of two simple alkenes are rare due to orbital symmetry constraints, reactions involving ketenes are synthetically useful. The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a concerted, suprafacial-antarafacial process that provides a cyclobutanone (B123998). This cyclobutanone can then be further functionalized to introduce the desired substituents.

Lewis Acid-Catalyzed [2+2] Cycloadditions: Lewis acids can promote [2+2] cycloaddition reactions, often with improved reactivity and selectivity compared to thermal conditions. For example, the reaction of alkenes with ketenes can be catalyzed by Lewis acids to afford cyclobutanones.

Cycloaddition Type Reactants Product Key Features
PhotochemicalAlkene + AlkeneSubstituted CyclobutaneProceeds via excited states; stereochemistry can be variable.
Thermal (Ketene)Ketene + AlkeneCyclobutanoneConcerted mechanism; provides a carbonyl handle for further functionalization.
Lewis Acid-CatalyzedAlkene + Activated partnerSubstituted CyclobutaneMilder conditions, often improved selectivity.

Interactive Data Table: Overview of Cycloaddition Reactions for Cyclobutane Synthesis.

Ring contraction reactions provide an alternative route to cyclobutane derivatives from more readily available five-membered ring precursors.

Wolff Rearrangement: The Wolff rearrangement of α-diazocyclopentanones is a well-established method for the synthesis of cyclobutanecarboxylic acid derivatives. The reaction proceeds through a ketene intermediate, which can be trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the corresponding carboxylic acid, ester, or amide.

Favorskii Rearrangement: The Favorskii rearrangement of α-halocyclopentanones in the presence of a base leads to the formation of cyclobutanecarboxylic acid derivatives. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, followed by nucleophilic attack and ring opening.

Demjanov and Tiffeneau-Demjanov Rearrangements: These rearrangements involve the treatment of aminomethylcycloalkanes or 1-aminomethylcycloalkanols with nitrous acid. While primarily used for ring expansion, certain substrates can undergo rearrangement to form cyclobutane derivatives.

Rearrangement Starting Material Product Key Features
Wolff Rearrangementα-DiazocyclopentanoneCyclobutanecarboxylic acid derivativeInvolves a ketene intermediate; versatile for introducing different functional groups.
Favorskii Rearrangementα-HalocyclopentanoneCyclobutanecarboxylic acid derivativeBase-mediated; proceeds via a cyclopropanone intermediate.
Demjanov RearrangementAminomethylcyclopropaneCyclobutanolInvolves a carbocation rearrangement.

Interactive Data Table: Ring Contraction Strategies for Cyclobutane Synthesis.

Another approach involves the modification of readily available cyclobutane precursors. For instance, cyclobutane-1,1-dicarboxylic acid can be a versatile starting material. Through a series of functional group interconversions, such as a Curtius or Hofmann rearrangement of one of the carboxylic acid groups, an amino group can be introduced at the 1-position. The remaining carboxylic acid can then be reduced to a hydroxymethyl group. Subsequent stereochemical manipulation would be necessary to achieve the desired 1,3-substitution pattern.

Stereoselective Synthesis of Cyclobutane Derivatives

Controlling the stereochemistry of the 1,3-disubstituted cyclobutane core is crucial. Both cis and trans isomers of this compound are possible.

The stereochemical outcome of [2+2] cycloadditions can often be influenced by the geometry of the starting alkenes and the reaction conditions. For example, the stereochemistry of the substituents on the starting alkenes can be transferred to the cyclobutane product in a predictable manner in concerted reactions.

For pre-existing cyclobutane rings, stereocenters can be established through stereoselective reduction of ketones or by nucleophilic substitution reactions that proceed with inversion of configuration. For example, the reduction of a 3-oxocyclobutanecarboxylate can lead to either the cis or trans 3-hydroxycyclobutanecarboxylate depending on the reducing agent and conditions employed. The resulting hydroxyl group can then be converted to an amino group, for instance, via a Mitsunobu reaction with an azide source followed by reduction.

Diastereoselective Control in Cyclobutyl Substitution

The synthesis of functionalized cyclobutanes, particularly those with multiple substituents, presents significant stereochemical challenges. Achieving the desired diastereoselectivity is paramount, as the spatial arrangement of substituents profoundly influences the biological activity and physical properties of the final compound. Researchers have developed various strategies to control the diastereoselectivity during the formation and functionalization of the cyclobutane ring.

One effective approach involves the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). This method provides a reliable platform for creating substituted cyclobutane scaffolds. For instance, the diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes can yield 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity (dr up to 20:1). nih.gov This catalyst-free radical reaction is scalable and can be performed in the open air. nih.gov Similarly, catalyst-controlled, regiodivergent hydrophosphination of acyl BCBs allows for the synthesis of multi-substituted cyclobutanes, often as single diastereoisomers. researchgate.net By selecting the appropriate copper(I) or copper(II) catalytic system, different regioisomers can be targeted with high diastereomeric ratios (>20:1). researchgate.net

Another prevalent strategy is the Michael addition onto cyclobutene (B1205218) derivatives. This method has been successfully employed for the diastereoselective synthesis of thio-substituted and N-heterocycle-substituted cyclobutanes. researchgate.netresearchgate.net Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, various thio-cyclobutane esters and amides can be obtained with high diastereoselectivity (>95:5 dr). researchgate.netrsc.orgrsc.org This approach is also effective for introducing N-nucleophiles like imidazoles and azoles, yielding heterocyclic aminocyclobutane esters and amides. researchgate.net The incorporation of strained saturated rings like cyclobutane into molecules is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability and solubility. rsc.org

Palladium-catalyzed C–H functionalization offers another powerful tool for stereocontrolled cyclobutane synthesis. acs.orgnih.gov For example, the arylation of methylene (B1212753) C–H bonds on a cyclobutane core using an aminoquinoline directing group can proceed with exceptional diastereoselectivity, yielding the bis-phenylated product as a single diastereomer. acs.orgnih.gov

The table below summarizes key findings in diastereoselective cyclobutane synthesis.

MethodSubstrateReagents/CatalystDiastereomeric Ratio (dr)Yield
1,3-NitrooxygenationAryl keto-BCBtBuONO, TEMPO12:1 to 20:172-86%
HydrophosphinationAcyl BCBCu(I) or Cu(II) catalystup to >20:1Not specified
Sulfa-Michael AdditionCyclobutene esterDBU>95:5up to quantitative
C-H ArylationCyclobutane with directing groupPalladium (II/IV) catalystSingle diastereomer97%
Enantioselective Synthesis of Chiral Cyclobutyl Precursors

Accessing enantiomerically pure cyclobutane precursors is a critical step in the synthesis of chiral target molecules like this compound. The regio- and enantioselective synthesis of these precursors can be challenging but is essential for developing stereospecific pharmaceuticals. chemistryviews.org

Several strategies have been established to achieve high enantioselectivity. One approach utilizes chiral starting materials. For example, versatile and efficient synthetic routes to optically active cyclobutanones and related amino alcohols have been developed starting from (−)-(S)-Verbenone. conicet.gov.arresearchgate.net

Asymmetric catalysis provides a more versatile and widely used approach. Visible-light-induced asymmetric [2+2] cycloadditions of alkenes represent a modern method for creating chiral cyclobutanes. chemistryviews.org A cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition can produce enantioenriched cyclobutane derivatives with excellent enantioselectivities. chemistryviews.org

Organocatalysis has also proven highly effective. The sulfa-Michael addition to cyclobutenes, when catalyzed by a chiral chinchona-based squaramide bifunctional acid-base catalyst, yields thio-substituted cyclobutanes with high enantioselectivity (er up to 99.7:0.3). researchgate.netrsc.orgrsc.org This highlights the power of organocatalysis in constructing chiral four-membered rings. researchgate.net The enantioselective synthesis of chiral amines, which are crucial precursors, is often achieved through the asymmetric hydrogenation of imines catalyzed by transition metals like Iridium, Rhodium, or Palladium. nih.gov

The following table presents selected research findings on the enantioselective synthesis of cyclobutane precursors.

MethodCatalyst/Chiral SourceEnantiomeric Ratio (er) / Enantiomeric Excess (ee)
Asymmetric [2+2] PhotocycloadditionIridium complex with chiral phosphoramidite (B1245037) ligandExcellent enantioselectivities
Sulfa-Michael AdditionChiral cinchona squaramide organocatalystup to 99.7:0.3 er
Asymmetric Hydrogenation of IminesChiral Iridium, Rhodium, or Palladium complexesup to >99% ee
Synthesis from Chiral Pool(−)-(S)-VerbenoneOptically active products

Formation of the Acetamide (B32628) Moiety

The final key functionalization in the synthesis of this compound is the formation of the acetamide group. This is typically achieved by acylating the primary amine of the (3-aminocyclobutyl)methylamine precursor.

Amidation Reactions and Coupling Methods

Amidation is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. researchgate.net The traditional method involves the coupling of a carboxylic acid (acetic acid in this case) with an amine. This often requires the pre-activation of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, or the use of coupling reagents. researchgate.netdntb.gov.ua

A variety of reagents and catalysts have been developed to facilitate this transformation under milder conditions. For instance, thionyl chloride can be used to activate carboxylic acids in a one-pot synthesis of amides, which proceeds with almost complete retention of stereochemical integrity for chiral substrates. rsc.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to activate amides for transamidation processes. dntb.gov.uanih.gov

Enzymatic methods are also gaining traction for their high selectivity under mild conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can catalyze amide bond formation between an amine and an ester or carboxylic acid. nih.govresearchgate.net

One-Pot Synthetic Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies are highly desirable. A one-pot process combines multiple reaction steps without the isolation of intermediates, saving time and resources. Several one-pot methods for amide synthesis have been reported.

One such strategy involves the activation of a carboxylic acid with thionyl chloride, followed by the in-situ addition of the amine. rsc.org This protocol is efficient for producing secondary and tertiary amides in excellent yields, even with sterically hindered amines. rsc.org Another approach involves the reaction of acetic acid directly with an amine at elevated temperatures. For example, N-methylacetamide can be produced by reacting acetic acid and methylamine (B109427) at 70-80 °C. google.comwikipedia.org A similar direct amidation could potentially be applied to (3-aminocyclobutyl)methylamine.

Elaboration of the Methyl Linker

Introduction of the Alkyl Chain

The introduction of the methylene (-CH₂-) group that links the cyclobutane ring to the terminal acetamide-bearing nitrogen is a crucial step in constructing the backbone of the target molecule. This transformation typically involves the conversion of a functional group at the C1 position of a 3-aminocyclobutane precursor.

A common and effective method is the reduction of a nitrile or a carboxylic acid derivative (such as an ester or amide) at this position. For instance, a 3-aminocyclobutane-1-carbonitrile (B8794473) precursor can be reduced to the corresponding (3-aminocyclobutyl)methylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Similarly, the reduction of a 3-aminocyclobutane-1-carboxylate ester or a 3-aminocyclobutane-1-carboxamide would yield the desired (3-aminocyclobutyl)methanol, which could then be converted to the amine. The reduction of an oxazolidinone auxiliary on a cyclobutane ring using sodium borohydride (B1222165) (NaBH₄) to yield an alcohol has been demonstrated, which could be a precursor to the desired amine. rsc.org

Another viable strategy is reductive amination. This involves reacting a 3-aminocyclobutane-1-carbaldehyde with ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method directly forms the C-N bond of the primary amine. The synthesis of related structures like (Cyclobutylmethyl)(methyl)amine often employs the reductive amination of a cyclobutane-containing aldehyde with the appropriate amine.

Functional Group Interconversions at the Methyl Position

The terminal methyl group of the acetamide moiety in this compound serves as a potential site for functional group interconversion, enabling late-stage modification to generate analogues with modulated properties. While the C-H bonds of this methyl group are generally considered unreactive, several strategies can be employed for their transformation.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Controlled oxidation could potentially yield the corresponding primary alcohol, N-[(3-aminocyclobutyl)methyl]-2-hydroxyacetamide. Stronger oxidation conditions could further transform this alcohol into an aldehyde or a carboxylic acid, leading to N-[(3-aminocyclobutyl)methyl]oxalamide.

Halogenation: Free-radical halogenation provides a route to introduce halogens onto the methyl group. For instance, reaction with N-bromosuccinimide (NBS) under UV irradiation could produce N-[(3-aminocyclobutyl)methyl]-2-bromoacetamide. This bromo-derivative is a valuable intermediate, as the bromine atom can be displaced by a variety of nucleophiles (e.g., azides, cyanides, thiols) to install a diverse range of functional groups.

Deprotonation and Alkylation: Although the acidity of the protons on the methyl group is low, they can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a transient carbanion. This nucleophilic species can then react with various electrophiles. For example, reaction with an alkyl halide (R-X) would lead to chain elongation, yielding higher N-alkanoyl derivatives.

TransformationReagent/ConditionPotential Product
OxidationMild Oxidizing AgentN-[(3-aminocyclobutyl)methyl]-2-hydroxyacetamide
HalogenationNBS, UV lightN-[(3-aminocyclobutyl)methyl]-2-bromoacetamide
Alkylation1. LDA; 2. R-XN-[(3-aminocyclobutyl)methyl]-(R)-propanamide

Total Synthesis of this compound

The construction of the this compound structure can be achieved through several strategic approaches, primarily categorized as convergent or divergent pathways.

Convergent Synthetic Pathways

A convergent synthesis involves the independent synthesis of key molecular fragments, which are then coupled together in the final stages. For this compound, a logical convergent strategy involves the preparation of a protected 3-(aminomethyl)cyclobutylamine intermediate and its subsequent acylation.

A plausible route could start from a suitable cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid. The ketone can be protectively converted to an amine via reductive amination, and the carboxylic acid can be reduced to a hydroxymethyl group. This intermediate, 3-(aminomethyl)cyclobutanol, contains the core scaffold. The stereochemistry can be controlled through stereoselective reductions or by using chiral starting materials. A key step in one patented synthesis of a related precursor, trans-3-aminocyclobutanol, involves a Mitsunobu reaction to achieve inversion of stereochemistry at one of the carbon centers. google.com Following the construction of the key aminomethylcyclobutylamine fragment, the final step is the selective N-acetylation of the primary methylamine nitrogen.

StepStarting MaterialKey TransformationIntermediate/Product
13-Oxocyclobutanecarboxylic acidReductive amination & ProtectionProtected 3-aminocyclobutanecarboxylic acid
2Protected 3-aminocyclobutanecarboxylic acidCarboxylic acid reductionProtected (3-aminocyclobutyl)methanol
3Protected (3-aminocyclobutyl)methanolAlcohol to Amine ConversionProtected 3-(aminomethyl)cyclobutanamine
4Protected 3-(aminomethyl)cyclobutanamineSelective N-acetylation & DeprotectionThis compound

Divergent Synthetic Pathways from Common Intermediates

Divergent synthesis is a powerful strategy for generating a library of related compounds from a single, advanced common intermediate. A protected 3-aminocyclobutanecarboxylic acid is an excellent candidate for such an intermediate in the synthesis of this compound and its analogues.

From this central intermediate, multiple synthetic routes can diverge. To obtain the target molecule, the carboxylic acid moiety can be reduced to a primary alcohol, which is then converted into a methylamine group before acetylation. Alternatively, the carboxylic acid can be converted into a primary amide, which is then reduced to the aminomethyl group. For generating analogues, the carboxylic acid can be coupled with different amines to create a variety of amides, or the protected amino group on the ring can be deprotected and reacted with various electrophiles. This approach allows for the efficient exploration of the chemical space around the core structure.

PathwayTransformation from Common IntermediateResulting Compound Class
A (Target) 1. COOH → CH₂OH; 2. OH → NHMe; 3. AcetylationN-alkyl acetamides
B 1. COOH → CONH₂; 2. CONH₂ → CH₂NH₂; 3. AcetylationN-alkyl acetamides
C 1. COOH → CONHR (Amide Coupling)Cyclobutylcarboxamide analogues
D 1. Deprotection of ring NH₂; 2. Acylation/AlkylationN-substituted aminocyclobutane analogues

Green Chemistry Principles in Synthesis Optimization

Optimizing the synthesis of this compound according to the principles of green chemistry is crucial for sustainable manufacturing. Key areas of focus include the selection of environmentally benign solvents and the development of highly efficient catalytic systems.

Solvent Selection and Reduction

The formation of amide bonds traditionally relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated solvents such as dichloromethane (B109758) (DCM). rsc.org These solvents are associated with significant health and environmental concerns. ucl.ac.uk Green chemistry promotes their replacement with safer alternatives. Recent studies have identified several greener solvents that are effective for amide coupling reactions. rsc.org Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as excellent substitutes. bohrium.comacs.org Other solvents like γ-Valerolactone and p-Cymene are also being explored for amide synthesis. bohrium.com The ideal approach is a solvent-free synthesis, though this is not always feasible.

Conventional SolventGreen AlternativeKey Advantages
N,N-Dimethylformamide (DMF)2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, lower toxicity, easier recycling
Dichloromethane (DCM)Cyclopentyl methyl ether (CPME)High boiling point, low water miscibility, stable to acids/bases
N-Methylpyrrolidone (NMP)γ-Valerolactone (GVL)Bio-derived, biodegradable, low toxicity

Catalyst Development for Enhanced Efficiency

The most common methods for amide bond formation utilize stoichiometric coupling reagents (e.g., carbodiimides like EDC, phosphonium (B103445) salts like PyBOP, or uronium salts like HATU), which generate significant amounts of chemical waste. ucl.ac.ukcatalyticamidation.info A greener approach is the use of catalysts that can promote the direct amidation of carboxylic acids and amines, with water as the only byproduct.

Significant progress has been made in developing catalysts for this transformation. Boron-based catalysts, such as boric acid and various substituted boronic acids, have proven effective for direct amidation, often under azeotropic conditions to remove water. rsc.org These catalysts are attractive due to their low toxicity and stability. mdpi.com Furthermore, various metal-based catalysts, including those based on zirconium, copper, and palladium, have been developed for direct amidation or for the amidation of esters. rsc.orgresearchgate.net These catalytic methods often require lower temperatures and result in higher atom economy, representing a significant improvement over traditional methods.

MethodReagent/CatalystByproductsGreen Chemistry Advantage
Stoichiometric CouplingEDC, HATU, T3PUrea (B33335) derivatives, phosphine (B1218219) oxidesNone (High E-Factor)
Catalytic Direct Amidation Boric Acid / Boronic AcidsWaterHigh atom economy, low toxicity of catalyst
Catalytic Direct Amidation ZrOCl₂·8H₂OWaterReusable catalyst, mild conditions
Catalytic Transamidation Pd-NHC complexesAlcohol (from ester)Engages typically inert amide/ester bonds

Atom Economy Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical synthesis by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com Unlike reaction yield, which measures the percentage of product obtained from the theoretical maximum, atom economy provides insight into how much of the starting material mass is converted into useful product versus waste. rsc.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the reactants into the final product, generating no byproducts. nih.gov

In the context of synthesizing this compound, atom economy is heavily influenced by the chosen synthetic route, particularly the methods used for constructing the cyclobutane ring and for the final amidation step.

The key transformation in the final step of a likely synthesis is the acylation of the precursor amine, (3-aminocyclobutyl)methanamine. The choice of acylating agent in this step has a direct and significant impact on the atom economy of the transformation. Two common methods for this type of acylation involve using acetic anhydride or acetyl chloride.

Acylation with Acetic Anhydride: In this reaction, (3-aminocyclobutyl)methanamine reacts with acetic anhydride to form the desired product, this compound, and an equimolar amount of acetic acid as a byproduct. While this is often a high-yielding reaction, the generation of the acetic acid byproduct means that a significant portion of the atoms from the reactants is not incorporated into the final product.

Acylation with Acetyl Chloride: Alternatively, using acetyl chloride as the acylating agent produces the target amide along with hydrogen chloride (HCl) as the byproduct. The lower molecular weight of the HCl byproduct compared to acetic acid results in a higher theoretical atom economy for this specific step.

The following table provides a theoretical comparison of the atom economy for the final amidation step using two different common reagents.

ReactionReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Amidation with Acetic Anhydride(3-aminocyclobutyl)methanamine + Acetic AnhydrideThis compoundAcetic Acid70.3%
Amidation with Acetyl Chloride(3-aminocyclobutyl)methanamine + Acetyl ChlorideThis compoundHydrogen Chloride79.6%

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. However, specific studies on N-[(3-aminocyclobutyl)methyl]acetamide are not available. Research in this area tends to focus on fundamental molecules to understand broader principles.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies are commonly used to explore the electronic structure and reactivity of molecules. For instance, research on various acetamide (B32628) derivatives has utilized DFT to analyze frontier molecular orbitals (HOMO-LUMO) and other reactivity descriptors to predict the most reactive sites for electrophilic and nucleophilic attacks. mdpi.comnih.gov Such analyses help in understanding the chemical behavior of the amide functional group, but specific calculations detailing the electronic properties and reactivity of this compound are not documented in the search results.

Conformational Energy Landscape Analysis

The analysis of the conformational energy landscape is crucial for understanding the three-dimensional structure and flexibility of a molecule. Computational methods are employed to identify stable conformers and the energy barriers between them. nih.gov For model amides like N-methylacetamide, studies have identified multiple stable conformers resulting from the rotation of methyl groups and have calculated the relative energies between them. umich.edunih.gov This type of exhaustive analysis for the more complex this compound, with its cyclobutyl ring and additional rotational bonds, has not been reported.

Bond Energies and Thermochemical Properties

DFT and other high-level composite methods like CBS-QB3 are used to calculate thermochemical properties such as standard enthalpies of formation and bond dissociation energies (BDEs). njit.edumdpi.comresearchgate.net Studies on acetamide and N-methyl acetamide have reported BDEs for C-H and N-H bonds, providing insight into their relative strengths and thermal stability. mdpi.com Equivalent thermochemical data for this compound are absent from the literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment.

Solvent Effects on Conformation and Dynamics

MD simulations are particularly useful for investigating how solvents influence the conformation and dynamics of a solute. mdpi.com Studies on N-methylacetamide in aqueous solutions have explored the structure and dynamics of hydrogen bonds between the amide and water molecules. rsc.orgnih.govnih.gov These simulations reveal how the solvent affects the conformational equilibrium and the vibrational frequencies of the amide group. nih.govrsc.org While these studies provide a general understanding of how a solvent might interact with an amide, a specific MD simulation detailing the behavior of this compound in any solvent has not been performed.

Intermolecular Interactions with Solvents and Other Molecules

No specific studies on the intermolecular interactions of this compound with solvents or other molecules were found in the publicly available literature. Theoretical investigations in this area would typically involve computational methods to model and quantify the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the compound's behavior in different chemical environments. Such studies are crucial for understanding its solubility, stability, and potential for crystal engineering.

Molecular Docking and Protein-Ligand Interaction Prediction (Hypothetical Targets)

There are no published molecular docking studies for this compound against any specific biological targets. This type of computational analysis is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a protein's active site.

Binding Affinity Prediction for Potential Molecular Targets

Without any molecular docking studies, there is no available data on the predicted binding affinities of this compound for any potential molecular targets.

Identification of Key Binding Hotspots

The identification of key binding hotspots, which are specific amino acid residues crucial for the interaction between a ligand and a protein, has not been performed for this compound due to the absence of molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (if in vitro activity data exists)

No Quantitative Structure-Activity Relationship (QSAR) studies have been reported for derivatives of this compound. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The absence of such studies is likely due to the lack of a sufficient number of derivatives with measured in vitro activity data.

Reaction Mechanism Studies Using Computational Approaches

There are no computational studies in the available literature that investigate the reaction mechanisms involving this compound. Such studies would employ quantum chemical methods to elucidate the transition states and energy profiles of its synthesis, degradation, or metabolic pathways, providing valuable insights into its reactivity.

Derivatization and Analog Synthesis

Systematic Modification of the Cyclobutyl Ring

The cyclobutane (B1203170) moiety is a key structural feature that offers significant potential for modification. nih.gov Its puckered three-dimensional structure can be exploited to direct substituents into specific spatial orientations, influencing interactions with biological targets. nih.govnih.gov Strategies for its modification range from adding substituents to altering the ring size itself.

The functionalization of the cyclobutane ring can be achieved through various synthetic methods, including cycloaddition reactions and C-H functionalization. researchgate.netnih.govacs.org These approaches allow for the controlled introduction of a wide array of substituents, which can serve to probe steric and electronic requirements in a target binding site or to improve physicochemical properties. For instance, the introduction of polar groups like hydroxyls or non-polar groups like alkyl or aryl fragments can be explored.

A direct approach to synthesizing substituted cyclobutanes is the [2+2] cycloaddition of olefins, which is an atom-economical method for creating the four-membered ring with desired substituents. researchgate.net Additionally, modern C-H functionalization techniques offer a powerful alternative, allowing for the direct attachment of groups to the existing cyclobutane scaffold, often with high regio- and stereoselectivity. acs.org

Table 1: Potential Strategies for Cyclobutyl Ring Functionalization

Modification Strategy Reagents/Conditions Potential Substituents Introduced Rationale for Modification
[2+2] Photocycloaddition Substituted Olefins, UV light Alkyl, Aryl, Carbonyl groups Direct synthesis of substituted cyclobutane core. nih.gov
C-H Arylation Aryl Halides, Palladium Catalyst Phenyl, Substituted Phenyl groups Explores interactions in hydrophobic pockets. acs.org
Double Alkylation Dicarbanions, Epichlorohydrin Hydroxyl, Ester groups Creates densely functionalized cyclobutanes. nih.govacs.org
Radical Reactions Radical Initiators, Nucleophiles Various functional groups Ring-opening reactions to introduce functionality. researchgate.net

Altering the size of the carbocyclic ring is a common strategy in medicinal chemistry to adjust conformational flexibility and spatial arrangement of functional groups. Ring expansion of a cyclobutane precursor, often a cyclobutanone (B123998), can lead to cyclopentane (B165970) or cyclohexane (B81311) derivatives. mdpi.com Conversely, ring contraction can yield cyclopropane (B1198618) analogs. These modifications can significantly impact the biological activity and pharmacokinetic profile of the parent molecule. mdpi.com

Table 2: Ring Size Modification Strategies for Cyclobutane Derivatives

Transformation Method Reagents Resulting Ring System
Ring Expansion Tiffeneau-Demjanov Rearrangement Nitrous acid on aminomethyl cyclobutane Cyclopentanol
Ring Expansion Diazomethane Insertion Diazomethane with Cyclobutanone Cyclopentanone
Ring Contraction Favorskii Rearrangement Base on α-halocyclobutanone Cyclopropanecarboxylic acid

Variation of the Amine Functionality

The primary amine in N-[(3-aminocyclobutyl)methyl]acetamide is a key site for derivatization due to its nucleophilicity and basicity. auburn.edunih.gov Modifications at this position can influence solubility, membrane permeability, and target binding through altered hydrogen bonding or ionic interactions. nih.govijrpr.com

The primary amine can be readily converted into secondary or tertiary amines through alkylation, or into amides via acylation. ijrpr.com

Alkylation : The reaction of the primary amine with alkyl halides or through reductive amination with aldehydes or ketones can introduce a variety of alkyl groups. wikipedia.orglibretexts.org Direct alkylation with alkyl halides can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.com To achieve monoalkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often preferred for better control. jove.comresearchgate.net

Acylation : Acylation involves reacting the amine with acyl chlorides or anhydrides to form amides. fiveable.me This transformation is generally high-yielding and allows for the introduction of a wide range of acyl groups, which can modulate the electronic properties and hydrogen-bonding capabilities of the nitrogen atom. acs.orgacs.org This modification is crucial for designing compounds with specific actions and can alter properties like solubility and reactivity. fiveable.me

Table 3: Examples of Amine Functionalization Reactions

Reaction Type Reagent Example Product Type
Alkylation Methyl Iodide (CH₃I) Secondary Amine
Alkylation Benzyl Bromide (BnBr) Secondary Amine
Reductive Amination Acetone, NaBH₃CN Secondary Amine (Isopropyl)
Acylation Acetyl Chloride (CH₃COCl) Amide
Acylation Benzoyl Chloride (PhCOCl) Amide

The primary amine serves as a versatile starting point for the synthesis of various nitrogen-containing heterocycles. sysrevpharm.org By reacting the amine with appropriate difunctional reagents, a range of heterocyclic rings can be constructed. For example, reaction with diketones can lead to the formation of pyrroles (Paal-Knorr synthesis), while reaction with diols can yield cyclic amines like piperidines or pyrrolidines. organic-chemistry.org These transformations embed the original amine nitrogen into a new ring system, which can rigidly position adjacent functionalities and introduce new interaction points. researchgate.netlibretexts.org The formation of these derivatives is often influenced by factors such as the concentration of reactants, pH, and temperature. nih.gov

Modifications of the Acetamide (B32628) Group

The acetamide group is another key site for modification, often involving bioisosteric replacement to improve metabolic stability, potency, or pharmacokinetic properties. archivepp.comresearchgate.net The amide bond can be susceptible to hydrolysis by proteases, and replacing it with a more stable mimic is a common drug design strategy. nih.gov

Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. drughunter.comcambridgemedchemconsulting.com For the acetamide moiety, several heterocyclic rings are known to be effective bioisosteric replacements. These replacements can mimic the hydrogen bonding and dipole moment of the amide group while offering improved stability. nih.govnih.gov

Table 4: Common Bioisosteric Replacements for the Acetamide Group

Bioisostere Structure Example Key Features
1,2,4-Oxadiazole A five-membered ring with two nitrogens and one oxygen. Mimics amide planarity and dipole moment; metabolically stable. nih.govcambridgemedchemconsulting.com
1,3,4-Oxadiazole An isomeric five-membered ring. Used to improve metabolic stability and other drug-like properties. researchgate.netnih.gov
1,2,3-Triazole A five-membered ring with three adjacent nitrogen atoms. Resistant to hydrolysis and oxidation; accessible via "click" chemistry. drughunter.comcambridgemedchemconsulting.com
Thiazole A five-membered ring with one nitrogen and one sulfur atom. Can serve as an amide replacement in various drug candidates. nih.gov
Retro-amide The amide bond is reversed (-NH-CO- instead of -CO-NH-). Can dramatically alter selectivity and hydrogen bonding patterns. drughunter.com

The selection of an appropriate bioisostere is highly context-dependent, and the success of such a replacement must be empirically validated for each specific application. drughunter.com

Alterations of the N-substituent (e.g., N-alkylation)

N-alkylation of an amide involves the conversion of a secondary amide to a tertiary amide. derpharmachemica.com This modification can significantly impact a compound's biological activity by altering its size, lipophilicity, and hydrogen bonding capacity. The removal of the amide N-H proton can prevent it from acting as a hydrogen bond donor, which may change its binding interactions with a biological target. Furthermore, N-alkylation can protect the amide bond from enzymatic hydrolysis, potentially increasing the compound's metabolic stability. derpharmachemica.com

The synthesis of N-alkylated analogs of this compound would typically involve the deprotonation of the amide nitrogen with a strong base, followed by reaction with an alkyl halide. derpharmachemica.com Various bases and reaction conditions can be employed to achieve this transformation.

Table 1: Representative Examples of Potential N-Alkylated Derivatives This table is illustrative and shows potential structures based on standard chemical derivatization principles.

Derivative NameN-SubstituentPotential Structure
N-methyl-N-[(3-aminocyclobutyl)methyl]acetamideMethyl (-CH₃)[Structure of N-methyl derivative]
N-ethyl-N-[(3-aminocyclobutyl)methyl]acetamideEthyl (-CH₂CH₃)[Structure of N-ethyl derivative]
N-propyl-N-[(3-aminocyclobutyl)methyl]acetamidePropyl (-CH₂CH₂CH₃)[Structure of N-propyl derivative]
N-benzyl-N-[(3-aminocyclobutyl)methyl]acetamideBenzyl (-CH₂Ph)[Structure of N-benzyl derivative]

Replacement of the Amide Bond with Bioisosteres (e.g., carbamates, ureas, sulfonamides)

Carbamates and Ureas: The synthesis of carbamate (B1207046) and urea (B33335) analogs often involves the generation of an isocyanate intermediate from a primary amine, which can then be reacted with an alcohol to form a carbamate or another amine to form a urea. researchgate.netorganic-chemistry.org Numerous one-pot synthetic methods have been developed for these transformations, often avoiding the handling of hazardous reagents. organic-chemistry.orgrsc.org

Sulfonamides: Sulfonamide analogs are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Table 2: Potential Amide Bond Bioisosteres This table is illustrative and shows potential structures based on the principle of bioisosteric replacement.

BioisostereResulting Functional GroupPotential Structure
Carbamate-NH-C(=O)-O-[Structure of carbamate analog]
Urea-NH-C(=O)-NH-[Structure of urea analog]
Sulfonamide-NH-S(=O)₂-[Structure of sulfonamide analog]

Stereochemical Analogues (e.g., cis- vs. trans-cyclobutyl isomers)

The spatial arrangement of atoms in a molecule can have a profound effect on its interaction with chiral biological targets like enzymes and receptors. This compound possesses a stereocenter at the 3-position of the cyclobutyl ring. The substituents on the cyclobutane ring can be arranged in either a cis (on the same side) or trans (on opposite sides) configuration.

These two diastereomers will have different three-dimensional shapes, leading to potentially distinct biological activities and pharmacokinetic profiles. Therefore, the synthesis and biological evaluation of individual cis and trans isomers are critical steps in drug discovery. The separation of these isomers can be achieved by chromatographic techniques or by stereoselective synthesis, which aims to produce one isomer preferentially. nih.govresearchgate.net Characterization and confirmation of the relative stereochemistry are typically performed using nuclear magnetic resonance (NMR) spectroscopy techniques, such as NOESY experiments. nih.govresearchgate.net

Table 3: Stereochemical Isomers This table illustrates the two possible diastereomers of the core cyclobutane scaffold.

IsomerDescriptionPotential Structure
cis-isomerThe aminomethyl and acetamidomethyl groups are on the same face of the cyclobutane ring.[Structure of cis-isomer]
trans-isomerThe aminomethyl and acetamidomethyl groups are on opposite faces of the cyclobutane ring.[Structure of trans-isomer]

Investigations of Molecular Recognition and Biochemical Interactions in Vitro/in Silico Focus

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of derivatives are foundational to understanding how a molecule interacts with its biological target. By modifying specific parts of a parent molecule, researchers can map its chemical features to its inhibitory or modulatory effects. In the case of indole-3-acetamide (B105759) derivatives, a series of twenty-four compounds were synthesized to investigate their potential as α-amylase inhibitors. nih.gov The core structure was systematically modified, primarily by introducing different substituents onto the N-phenylacetamide portion of the molecule. nih.gov

The primary goal of SAR studies is to identify which parts of a molecule, known as pharmacophores, are essential for its biological activity and how modifications to these features affect efficacy. For the synthesized indole-3-acetamide series, the inhibitory activity against α-amylase was found to be significantly influenced by the nature and position of substituents on the N-phenyl ring. nih.gov

A limited structure-activity relationship study suggested that the unsubstituted N-phenyl-2-(1H-indol-3-yl)acetamide showed moderate inhibition against the α-amylase enzyme. nih.gov The introduction of various functional groups led to a range of inhibitory potencies, allowing for the following observations:

Halogen Substituents : The presence and position of halogens on the phenyl ring played a critical role. For instance, a bromo group at the para-position resulted in slightly higher activity compared to a meta-bromo substitution. nih.gov

Electron-Donating Groups : The introduction of electron-donating groups like methoxy (B1213986) and ethyl groups at different positions on the phenyl ring also modulated the inhibitory activity. A para-methoxy substituent displayed superior activity compared to methyl-substituted derivatives. nih.gov

Multiple Substituents : Compounds with multiple substitutions, such as a combination of chloro and methyl groups, were also synthesized and evaluated, providing further insight into the spatial and electronic requirements of the enzyme's active site. nih.gov

These findings demonstrate that the electronic properties and steric profile of the substituents on the phenyl ring are key determinants of the molecule's ability to inhibit α-amylase.

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. While a formal pharmacophore model was not explicitly generated in the primary study, the SAR data provides the basis for one. Key features for α-amylase inhibition by indole-3-acetamides can be inferred:

Hydrogen Bond Donors/Acceptors : The acetamide (B32628) linkage and the indole (B1671886) N-H group are potential hydrogen bond donors and acceptors, likely interacting with amino acid residues in the enzyme's active site. archivepp.com

Aromatic/Hydrophobic Regions : The indole ring and the substituted phenyl ring represent significant hydrophobic regions that can engage in van der Waals or hydrophobic interactions with the target. researchgate.net

Spatial Arrangement : The relative orientation of these features, dictated by the acetamide linker, is crucial for fitting into the binding pocket.

In silico molecular docking studies were performed to complement the SAR findings. These studies visually represent the binding modes of the synthesized compounds within the α-amylase active site, helping to rationalize the observed activities and refine the hypothetical pharmacophore model. nih.gov For example, docking studies can reveal specific amino acid interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. archivepp.com

In Vitro Target Engagement Studies

In vitro assays are essential for quantifying the interaction between a compound and its biological target under controlled laboratory conditions. These studies provide concrete data on binding affinity, inhibition potency, and mechanism of action.

For the indole-3-acetamide series, the primary in vitro assay was an α-amylase inhibition assay. nih.gov This enzyme is a key target in the management of hyperglycemia. The inhibitory activity of each derivative was quantified by determining its IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results showed that the synthesized compounds displayed a range of good to moderate inhibition against α-amylase, with IC₅₀ values spanning from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM. nih.gov

The following interactive table summarizes the α-amylase inhibitory activity for a selection of the synthesized indole-3-acetamide derivatives, illustrating the structure-activity relationships.

CompoundSubstituent on Phenyl RingIC₅₀ (μM) against α-Amylase
1 Unsubstituted2.6 ± 0.09
6 4-Ethyl-
8 4-Methoxy2.15 ± 0.1
13 4-Bromo2.1 ± 0.1
14 3-Bromo2.27 ± 0.04
15 2-Chloro-5-methyl1.09 ± 0.11
StandardAcarbose0.92 ± 0.4

Data sourced from a study on indole-3-acetamide derivatives as potential antihyperglycemic agents. nih.gov

Further kinetic studies can be employed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). For instance, studies on other acetamide-sulfonamide scaffolds have identified them as competitive inhibitors of urease, indicating that they bind to the same active site as the natural substrate. mdpi.com

While the primary focus of the example study was on enzyme inhibition, other acetamide derivatives have been investigated for their ability to bind to specific receptors. For example, a series of N-substituted acetamide derivatives were recently identified as potent antagonists for the P2Y₁₄ receptor, a G protein-coupled receptor involved in inflammatory diseases. nih.gov Receptor binding assays, often using radiolabeled ligands, would be employed to determine the binding affinity (Ki or Kd) of such compounds to the receptor, providing a direct measure of target engagement.

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. researchgate.net While not the focus of the primary example, the acetamide scaffold is versatile and could potentially be incorporated into molecules designed to interfere with or stabilize PPIs. Assays to measure the modulation of PPIs include techniques like co-immunoprecipitation, yeast two-hybrid screens, and fluorescence resonance energy transfer (FRET). These methods can determine whether a compound disrupts or enhances the formation of a specific protein complex.

Prodrug and ProTACS Design Based on the Core ScaffoldThere is no literature describing the use of N-[(3-aminocyclobutyl)methyl]acetamide as a core scaffold for the design of prodrugs or Proteolysis Targeting Chimeras (PROTACs).

In vitro Release and Activation StudiesConsequently, no in vitro release or activation studies for prodrugs based on this compound have been reported.

Due to the absence of specific data for "this compound," data tables and detailed research findings as requested cannot be generated.

Applications As a Synthetic Building Block and Chemical Probe

Incorporation into Complex Natural Product Syntheses

While no direct total syntheses of natural products explicitly using N-[(3-aminocyclobutyl)methyl]acetamide have been documented in publicly available literature, the aminocyclobutane core is a key structural motif in several biologically active natural products. The title compound represents a potential chiral building block for the synthesis of analogues of these natural products. The primary amine and the acetamide (B32628) functional groups offer orthogonal handles for chemical modification, allowing for its stereoselective incorporation into a larger molecular framework.

Table 1: Potential Application of this compound in the Synthesis of Natural Product Analogues

Natural Product ClassCore StructurePotential Role of this compoundDesired Outcome
AlkaloidsCyclobutane-fused piperidinesIntroduction of the cyclobutane (B1203170) ring systemEnhanced metabolic stability and altered receptor binding
TerpenoidsPolycyclic systems with cyclobutane moietiesAs a chiral starting material for the construction of the carbon skeletonAccess to novel stereoisomers with unique biological profiles
PeptidomimeticsAmino acid mimicsAs a constrained dipeptide isostereImproved resistance to enzymatic degradation and enhanced conformational rigidity

Use in the Construction of Macrocyclic Structures

The synthesis of macrocycles is a significant area of research, particularly in the development of new therapeutics and host-guest chemistry. The defined bond angles and conformational rigidity of the cyclobutane ring make it an attractive component for the construction of well-defined macrocyclic structures. This compound, with its two reactive sites (the primary amine and the acetamide), could serve as a valuable monomer or linker in the synthesis of novel macrocycles.

The primary amine can be used for amide bond formation or reductive amination to extend the molecular chain, while the acetamide could be hydrolyzed to reveal a secondary amine for further functionalization, or it could participate in hydrogen bonding to direct the macrocyclization process. The cyclobutane unit would act as a rigid spacer, influencing the size and shape of the macrocyclic cavity.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. The development of novel probes often requires scaffolds that are not commonly found in endogenous molecules to minimize off-target effects. The aminocyclobutane core of this compound offers such a unique structural motif.

This compound could be elaborated into a variety of chemical probes. For example, the primary amine provides a convenient attachment point for a reporter group, such as a fluorophore or a biotin tag. The acetamide moiety could be modified to incorporate a reactive group for covalent labeling of a target protein, or it could be part of a pharmacophore that directs the probe to a specific biological target. The constrained nature of the cyclobutane ring could also be exploited to create conformationally locked ligands for probing receptor subtypes.

Table 2: Conceptual Design of Chemical Probes from this compound

Probe TypeReporter Group (attached to amine)Reactive Group (modifying acetamide)Potential Biological Target
Affinity-Based ProbeBiotin-A specific receptor or enzyme
Fluorescent ProbeFluorescein, Rhodamine-Cellular imaging of a target protein
Covalent Probe-Electrophilic warhead (e.g., acrylamide)Covalent modification of an enzyme active site

Precursor for Advanced Materials

In the field of materials science, there is a constant search for new monomers that can impart unique properties to polymers and other advanced materials. This compound could potentially serve as a monomer for the synthesis of novel polyamides or other polymers. The bifunctional nature of the molecule allows for its incorporation into a polymer chain.

The rigidity of the cyclobutane ring, when incorporated into a polymer backbone, could lead to materials with enhanced thermal stability and mechanical strength. Furthermore, the presence of the amide functional groups could promote inter-chain hydrogen bonding, leading to the formation of ordered supramolecular assemblies. These materials could find applications in areas such as high-performance plastics, hydrogels, and liquid crystals. The potential for stereochemical control during the synthesis of the monomer could also lead to the development of chiral polymers with interesting optical or separation properties.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

While methods for the synthesis of aminocyclobutane derivatives exist, the development of novel, efficient, and highly stereoselective synthetic pathways for N-[(3-aminocyclobutyl)methyl]acetamide is a critical starting point. Future research should focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemistry of the cyclobutane (B1203170) ring during its formation. This could involve chiral Lewis acids, organocatalysts, or transition-metal catalysts to induce high enantioselectivity and diastereoselectivity. researchgate.netepfl.ch

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the cyclobutane core with predefined stereocenters. This approach can provide access to specific stereoisomers for biological evaluation. doi.orgresearchgate.net

Enzymatic Resolutions: Investigating the use of enzymes to selectively resolve racemic mixtures of intermediates or the final compound, offering a green and highly specific method for obtaining enantiopure this compound.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesPotential Challenges
Asymmetric CatalysisHigh efficiency, potential for scalability.Catalyst cost and sensitivity, optimization of reaction conditions.
Chiral Pool SynthesisAccess to specific stereoisomers, predictable stereochemistry.Limited availability of suitable chiral starting materials.
Enzymatic ResolutionHigh enantioselectivity, mild reaction conditions.Enzyme stability and cost, separation of enantiomers.

Comprehensive Conformational Space Exploration

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The puckered nature of the cyclobutane ring, combined with the rotatable bonds of the acetamide (B32628) side chain, results in a complex conformational landscape. nih.gov Future studies should aim to:

Computational Modeling: Employing molecular mechanics and quantum mechanics calculations to map the potential energy surface and identify low-energy conformers. mdpi.com

NMR Spectroscopy: Utilizing advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, to determine the solution-state conformation and the relative orientation of different parts of the molecule.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the compound and its derivatives to unequivocally determine its solid-state conformation and packing interactions.

Understanding the preferred conformations will provide invaluable insights for rational drug design and the interpretation of biological data.

Advanced Mechanistic Studies on Specific Molecular Interactions

To elucidate the mechanism of action of this compound at the molecular level, detailed studies of its interactions with potential biological targets are necessary. This will involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational target prediction to identify the protein(s) with which the compound interacts.

Binding Site Characterization: Employing techniques like site-directed mutagenesis, hydrogen-deuterium exchange mass spectrometry, and computational docking to map the binding site and identify key interacting residues.

Thermodynamic and Kinetic Analysis: Using methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity, enthalpy, entropy, and kinetics of the interaction. physchemres.org

These studies will provide a detailed understanding of the molecular recognition events that underpin the compound's biological activity.

Expansion of SAR to Novel Biological Targets

Preliminary studies on analogous cyclobutane-containing compounds have demonstrated their potential as antagonists for integrins, highlighting the therapeutic promise of this scaffold. rsc.orgnih.govresearchgate.net A systematic exploration of the structure-activity relationship (SAR) of this compound derivatives is a crucial next step. This will involve the synthesis and biological evaluation of a library of analogs with modifications at key positions:

Cyclobutane Ring: Introducing substituents on the cyclobutane ring to probe the effects of steric bulk, electronics, and stereochemistry on activity.

Acetamide Group: Modifying the acetamide moiety by altering the alkyl chain length, introducing cyclic substituents, or replacing the acetyl group with other acyl groups.

Amino Group: Derivatizing the primary amine to explore the impact of different functional groups on binding and pharmacokinetic properties.

The SAR data generated will be instrumental in optimizing the potency, selectivity, and drug-like properties of this compound class for various biological targets. A summary of potential modifications is provided in Table 2.

Modification SiteProposed ModificationsRationale
Cyclobutane RingAlkyl, Halo, HydroxylProbe steric and electronic requirements of the binding pocket.
Acetamide Side ChainVarying alkyl chain length, cyclic groupsModulate lipophilicity and conformational flexibility.
Primary AmineAcylation, Alkylation, SulfonylationInvestigate the role of hydrogen bonding and charge interactions.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The vast chemical space surrounding the this compound scaffold can be efficiently explored using artificial intelligence (AI) and machine learning (ML) approaches. nih.govfrontiersin.orgscholar9.comoup.comnih.gov These computational tools can accelerate the drug discovery process by:

De Novo Design: Generating novel molecular structures with desired properties based on the core scaffold. nih.govfrontiersin.orgnih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of unsynthesized analogs.

Virtual Screening: Screening large virtual libraries of compounds to identify those with a high probability of being active against a specific target.

By integrating AI and ML into the design-make-test-analyze cycle, the identification of potent and selective drug candidates can be significantly expedited.

Exploration of Photochemical and Electrochemical Properties for Synthetic Transformations

The cyclobutane ring is known to participate in unique photochemical and electrochemical reactions, such as ring-opening and cycloaddition reactions. acs.orgmasterorganicchemistry.comillinois.eduacs.org Investigating these properties for this compound could open up novel synthetic transformations and applications:

Photochemical Reactions: Studying the behavior of the compound under UV irradiation to explore potential [2+2] cycloadditions or ring-opening reactions, which could be used to generate novel molecular scaffolds. acs.orgresearchgate.net

Electrochemical Synthesis: Utilizing electrochemical methods to mediate cycloaddition reactions for the construction of the cyclobutane ring in a controlled and environmentally friendly manner. acs.org

These exploratory studies could lead to the discovery of new synthetic methodologies and the creation of structurally diverse molecules with unique biological profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.